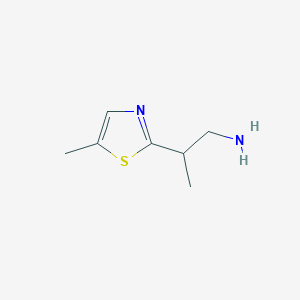

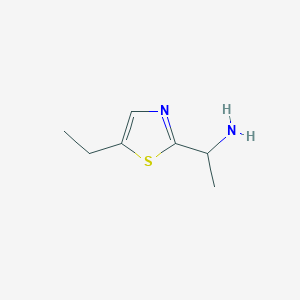

2-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

Overview

Description

“2-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have gained considerable attention due to their broad applications in different fields .

Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazoles are reactive due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When thiazole-containing molecules enter physiological systems, they behave unpredictably and can activate/stop biochemical pathways and enzymes or stimulate/block receptors .Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed novel derivatives by reacting specific compounds with various substituted amines, leading to compounds with significant antimicrobial activity. These compounds were tested against a range of Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth. This area of research opens up possibilities for the development of new antimicrobial agents (Shankar et al., 2017).

Antiproliferative Properties

Studies have also explored the antiproliferative properties of derivatives, highlighting their potential in cancer treatment. Specific compounds have shown significant cytotoxicity against cancer cell lines, suggesting their utility in chemotherapy (Gür et al., 2020).

Agricultural Applications

In agriculture, certain thiazole derivatives have demonstrated nematicidal activity, indicating their potential as pest control agents. This research provides insights into developing safer, more effective pesticides (Reddy et al., 2010).

Plant Growth Regulation

Some compounds have been identified with plant growth regulatory and antifungal activities. The study of these compounds contributes to the agricultural sector by offering alternatives to traditional growth regulators and fungicides (Yu et al., 2007).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Thiazole derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some thiazole compounds have been found to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Biochemical Pathways

These could potentially include pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .

Pharmacokinetics

The compound’s molecular weight (15625) suggests that it may be well-absorbed and distributed throughout the body

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels . These could potentially include modulation of enzyme activity, alteration of receptor signaling, inhibition of microbial growth, reduction of inflammation, and suppression of tumor growth .

Future Directions

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . The compound’s interactions with enzymes such as acetylcholinesterase and proteins involved in oxidative stress pathways highlight its potential in modulating biochemical processes .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules involved in inflammatory responses, thereby impacting gene expression related to inflammation . Additionally, its antioxidant properties help in reducing oxidative stress within cells, which can influence cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown . This inhibition can result in increased levels of neurotransmitters, thereby affecting neuronal signaling. Additionally, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained antioxidant and anti-inflammatory effects, which can be beneficial in chronic conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, it may undergo biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via urine . These metabolic pathways are crucial in determining the compound’s bioavailability and overall pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various tissues . Its localization within tissues can influence its therapeutic effects and potential toxicity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization within mitochondria can enhance its antioxidant effects by directly scavenging reactive oxygen species at the site of their production . Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

2-(5-methyl-1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5(3-8)7-9-4-6(2)10-7/h4-5H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLXFBTVZCKTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B3200022.png)

![3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol](/img/structure/B3200045.png)

![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)

![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)